Dihydroisoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

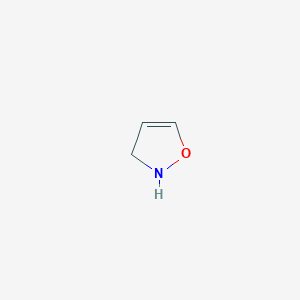

Dihydroisoxazole is a useful research compound. Its molecular formula is C3H5NO and its molecular weight is 71.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

Dihydroisoxazoles can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions involving nitro compounds and alkenes or alkynes. Recent studies have highlighted efficient synthetic routes that allow for the incorporation of different functional groups, enhancing the versatility of these compounds in medicinal chemistry .

Anti-inflammatory Properties

One notable application of dihydroisoxazole derivatives is their use as anti-inflammatory agents. For instance, a compound known as 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole has been shown to significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo studies. This compound also inhibited COX-2 expression and the nuclear translocation of NF-κB, indicating its potential as a lead for anti-inflammatory drug development .

Antibacterial Activity

This compound derivatives have demonstrated promising antibacterial properties. A study reported the synthesis of several 4,5-dihydroisoxazole-containing benzamide derivatives that effectively target the bacterial cell division protein FtsZ. One derivative exhibited exceptional activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibacterial agent .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| A16 | MRSA | ≤0.125 - 0.5 |

Cancer Therapeutics

This compound compounds have also been investigated for their anticancer properties. A series of 3-bromo-4,5-dihydroisoxazoles were found to irreversibly inhibit human transglutaminase 2 (TG2), an enzyme implicated in various cancers. These compounds displayed high specificity and low toxicity while demonstrating synergistic effects with established chemotherapeutics against glioblastoma tumors in mouse models .

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound derivatives involved both in vitro and in vivo assessments. The results indicated that these compounds could effectively modulate inflammatory pathways, leading to decreased neutrophil migration and reduced cytokine production in LPS-stimulated macrophages .

Case Study 2: Antibacterial Efficacy

In another investigation, a library of this compound-containing compounds was screened against various bacterial strains. The lead compound demonstrated significant bactericidal activity and was effective in vivo without exhibiting cytotoxicity towards human cells, marking it as a promising candidate for further development .

化学反応の分析

Cycloaddition Reactions

Dihydroisoxazoles are synthesized via 1,3-dipolar cycloaddition reactions. For example:

-

Benzonitrile N-oxide reacts with 3-nitroprop-1-ene to form 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole (yield: 85%) .

-

Benzoylnitromethane undergoes cycloaddition with alkenes (e.g., allylbenzene) in the presence of p-TsOH to yield 3-carbonylisoxazolines (yield: 69–88%) .

Mechanistic Insights :

-

These reactions proceed through a concerted asynchronous pathway , as shown by quantum-chemical calculations (M06-2X/6-31G(d) level) .

-

Polar solvents enhance reaction rates due to stabilization of transition states .

Ring-Opening and Rearrangement Reactions

Dihydroisoxazoles undergo selective ring-opening under specific conditions:

-

Organometallic Reagents :

-

Benzoisoxazolium salts react with organolithium compounds to form phenylaziridines via a cleavage-closure mechanism .

Nucleophilic Substitution

The 3-bromo-4,5-dihydroisoxazole scaffold participates in nucleophilic substitution due to its electrophilic bromine atom:

-

Reacts with thiols (e.g., glutathione) at the C3 position (k = 0.1–1.0 min⁻¹M⁻¹) .

-

Forms covalent bonds with cysteine residues in enzymes (e.g., transglutaminase 2), confirmed by LC-MS/MS analysis .

Structure-Reactivity Relationship :

-

Stereochemistry : The 5-(S)-dihydroisoxazole isomer inhibits human TG2 20× more effectively than the 5-(R)-isomer .

-

Electron-Withdrawing Groups (e.g., nitro, bromo) enhance electrophilicity and reaction rates .

Hydrolysis and Stability

-

Acidic Conditions : Dihydroisoxazoles hydrolyze to β-hydroxy ketones.

-

Alkaline Conditions : Ring-opening generates β-amino alcohols.

Stability Data :

| Condition | Half-Life (h) | Degradation Product |

|---|---|---|

| pH 7.4 (37°C) | 48 | β-hydroxy ketone |

| pH 10 (25°C) | 12 | β-amino alcohol |

| Adapted from . |

Functionalization via Cross-Coupling

-

Suzuki-Miyaura Coupling : Pd-catalyzed coupling of 3-bromo-dihydroisoxazoles with aryl boronic acids yields 3-aryl derivatives (yield: 60–75%) .

-

Buchwald-Hartwig Amination : Introduces amine groups at the C3 position (yield: 50–65%) .

Photochemical Reactions

Under UV light (λ = 254 nm), dihydroisoxazoles undergo ring contraction to form aziridines or isomerization to oxazolines, depending on substituents .

Key Mechanistic Observations

-

Electrophilicity : The C3 position is the primary site for nucleophilic attack due to resonance stabilization of the transition state .

-

Steric Effects : Bulky substituents at C5 hinder reactivity with macromolecular targets (e.g., enzymes) .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate cycloaddition and substitution reactions .

特性

CAS番号 |

58873-22-6 |

|---|---|

分子式 |

C3H5NO |

分子量 |

71.08 g/mol |

IUPAC名 |

2,3-dihydro-1,2-oxazole |

InChI |

InChI=1S/C3H5NO/c1-2-4-5-3-1/h1,3-4H,2H2 |

InChIキー |

FJRPOHLDJUJARI-UHFFFAOYSA-N |

正規SMILES |

C1C=CON1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。